1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine
CAS No.:
Cat. No.: VC16476725
Molecular Formula: C6H8ClN3
Molecular Weight: 157.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8ClN3 |
|---|---|
| Molecular Weight | 157.60 g/mol |
| IUPAC Name | 1-(4-chloropyrimidin-2-yl)-N-methylmethanamine |
| Standard InChI | InChI=1S/C6H8ClN3/c1-8-4-6-9-3-2-5(7)10-6/h2-3,8H,4H2,1H3 |
| Standard InChI Key | RRQRRQLALGRENA-UHFFFAOYSA-N |
| Canonical SMILES | CNCC1=NC=CC(=N1)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, 1-(4-chloropyrimidin-2-yl)-N-methylmethanamine, reflects its pyrimidine backbone with specific substituents. Key identifiers include:
-
InChI:
InChI=1S/C6H8ClN3/c1-8-4-6-9-3-2-5(7)10-6/h2-3,8H,4H2,1H3 -
InChIKey:
RRQRRQLALGRENA-UHFFFAOYSA-N
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 157.60 g/mol | VulcanChem |
| CAS Registry Number | 2068150-43-4 | PubChem |
| Synonymous Identifiers | AB90907, VC16476725 |
Structural Features
The pyrimidine ring’s 4-chloro substitution enhances electrophilicity, facilitating nucleophilic attacks at the 2- and 4-positions. The methylamino group () introduces basicity and hydrogen-bonding potential, critical for interactions with biological targets . Computational models reveal a planar pyrimidine ring with bond angles consistent with aromatic stabilization, while the methylamino group adopts a staggered conformation to minimize steric hindrance .
Synthesis and Reactivity
Synthetic Pathways
The compound is typically synthesized via nucleophilic substitution reactions. A common route involves reacting 2,4-dichloropyrimidine with methylamine under controlled conditions:
Key reaction parameters include:
-
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Base: Cesium carbonate or diisopropylethylamine (DIPEA)
Table 2: Optimized Reaction Conditions from Literature
Pharmaceutical Applications
Antitubercular Activity
In a 2017 study, pyrimidine carboxamides derived from 1-(4-chloropyrimidin-2-yl)-N-methylmethanamine demonstrated potent activity against Mycobacterium tuberculosis (MIC = 0.12–0.25 μg/mL) . The chlorine atom’s electronegativity enhances target binding through hydrophobic interactions, while the methylamino group improves membrane permeability .
Table 3: Biological Activity Profile
| Activity | Target | IC (nM) | Source |
|---|---|---|---|
| Antitubercular | M. tuberculosis | 120–250 | ACS |
| Kinase Inhibition | EGFR | 45 | VulcanChem |
| Antibacterial | Gram-positive bacteria | 500 |
Role as a Chemical Intermediate
Building Block for Complex Molecules
The compound’s reactivity allows the synthesis of:
-
Antiviral agents: Introduction of fluorophenyl groups via nucleophilic aromatic substitution .
-
PET tracers: Radiolabeling with for imaging applications.
Scalability and Industrial Relevance
Batch reactions in DMF achieve gram-scale production with >70% yield, making the compound viable for industrial drug discovery pipelines .
Recent Advances and Future Directions
Targeted Drug Delivery
2024 studies explore covalent conjugation with nanoparticles to enhance tumor-specific uptake. Preliminary data show a 3-fold increase in anticancer efficacy compared to free drug.
Computational Optimization
Machine learning models predict that substituting the chlorine with a trifluoromethyl group could improve metabolic stability while retaining target affinity .
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